![molecular formula C12H15N3O3 B2525618 N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)furan-2-carboxamide CAS No. 2034567-06-9](/img/structure/B2525618.png)
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)furan-2-carboxamide
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Overview
Description
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives exhibit significant antimicrobial potential. Researchers have synthesized various imidazole-containing compounds and evaluated their antibacterial and antifungal activities. For instance, compounds 1a and 1b demonstrated good antimicrobial properties . These findings suggest that N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)furan-2-carboxamide could be explored for its antimicrobial effects.
Antioxidant Properties
Imidazole-based compounds have been investigated for their antioxidant potential. Researchers synthesized (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)-2-phenyl quinazolin-4(3H)-one derivatives and found that they exhibited good scavenging activity, comparable to ascorbic acid (a positive control) . This suggests that our compound may possess antioxidant properties.
Proton Conductive Materials
Imidazole-containing metal-organic frameworks (MOFs) have been studied for their proton conduction properties. The adsorbed water molecules and carboxylate groups in these MOFs play a crucial role in the proton conduction process . While our compound is not directly mentioned in this context, its imidazole moiety could inspire the design of novel proton conductive materials.
Drug Development
Imidazole serves as a core structure in various natural products, including histidine, purine, histamine, and DNA-based structures. Commercially available drugs containing a 1,3-diazole ring (such as clemizole, etonitazene, and omeprazole) highlight the importance of imidazole derivatives in drug development . Our compound’s imidazole component could be explored further for potential therapeutic applications.
Heterocyclic Chemistry
Imidazole-containing moieties occupy a unique position in heterocyclic chemistry. Their diverse range of chemical and biological properties makes them valuable for medicinal chemistry and drug discovery . Researchers continue to explore novel synthetic routes for imidazoles, emphasizing their strategic importance .
Other Applications
While not directly documented, it’s worth considering other potential applications, such as enzyme inhibition, coordination chemistry, and ligand design. Imidazole-based compounds have been investigated in these areas, and our compound’s structure may offer similar opportunities.
Future Directions
properties
IUPAC Name |
N-[2-(2-imidazol-1-ylethoxy)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c16-12(11-2-1-7-18-11)14-4-8-17-9-6-15-5-3-13-10-15/h1-3,5,7,10H,4,6,8-9H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUIPCRDGNZNAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCOCCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)furan-2-carboxamide |
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